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molecular formula C8H10O2 B1590342 3-(Hydroxymethyl)-2-methylphenol CAS No. 54874-26-9

3-(Hydroxymethyl)-2-methylphenol

Cat. No. B1590342
M. Wt: 138.16 g/mol
InChI Key: QWFILMGCTBJAQQ-UHFFFAOYSA-N
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Patent
US09242987B2

Procedure details

Borane-tetrahydrofuran (1M in THF, 4.6 mL, 1.4 eq) was added to a solution of 2-methyl-3-hydroxybenzoic acid (0.50 g, 3.3 mmol) in THF (30 mL). The reaction mixture was stirred overnight at rt before addition of saturated sodium hydrogencarbonate. The aqueous phase was extracted with DCM. The combined organic phases were dried over sodium sulfate and concentrated in vacuo to afford 3-(hydroxymethyl)-2-methylphenol in a quantitative yield.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[CH3:7][C:8]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].C(=O)([O-])O.[Na+]>C1COCC1>[OH:11][CH2:10][C:9]1[C:8]([CH3:7])=[C:16]([OH:17])[CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
B.O1CCCC1
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(=C(C=CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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